molecular formula C22H18N4O B15148707 4-[4-(Benzylamino)phthalazin-1-yl]benzamide

4-[4-(Benzylamino)phthalazin-1-yl]benzamide

Cat. No.: B15148707
M. Wt: 354.4 g/mol
InChI Key: XEDVQOHPPKKSNI-UHFFFAOYSA-N
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Description

4-[4-(Benzylamino)phthalazin-1-yl]benzamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their significant biological activities and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzylamino)phthalazin-1-yl]benzamide typically involves the condensation of benzalphthalides with hydrazine hydrate or methylhydrazine under controlled conditions. For instance, the reaction of benzalphthalides with hydrazine hydrate at 80°C for 6-8 hours yields phthalazinones . The specific synthetic route for this compound involves the reaction of phthalazin-1-one derivatives with benzylamine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzylamino)phthalazin-1-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

4-[4-(Benzylamino)phthalazin-1-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(Benzylamino)phthalazin-1-yl]benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit BRD4, a protein involved in the regulation of gene expression . Additionally, it may interfere with DNA damage repair mechanisms by inhibiting PARP1 . These interactions lead to the modulation of cellular processes such as DNA damage response, cell cycle arrest, and apoptosis.

Comparison with Similar Compounds

4-[4-(Benzylamino)phthalazin-1-yl]benzamide can be compared with other phthalazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its dual inhibitory activity against BRD4 and PARP1, making it a promising candidate for anticancer therapy .

List of Similar Compounds

  • Azelastin
  • Vatalanib
  • Hydralazine

Properties

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

4-[4-(benzylamino)phthalazin-1-yl]benzamide

InChI

InChI=1S/C22H18N4O/c23-21(27)17-12-10-16(11-13-17)20-18-8-4-5-9-19(18)22(26-25-20)24-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,23,27)(H,24,26)

InChI Key

XEDVQOHPPKKSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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